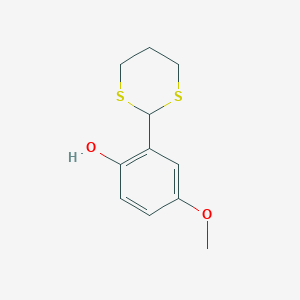![molecular formula C14H17N3OS B303449 5-[4-(Dimethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B303449.png)
5-[4-(Dimethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(Dimethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone, commonly known as DMBI, is a compound that has been extensively studied for its potential applications in scientific research. DMBI is a thioxoimidazolidinone derivative and has a unique chemical structure that makes it a promising candidate for various research applications.
科学的研究の応用
DMBI has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including antimicrobial, antitumor, antifungal, and antiviral properties. DMBI has also been shown to exhibit potent antioxidant and anti-inflammatory activities.
作用機序
The mechanism of action of DMBI is not fully understood. However, it is believed that DMBI exerts its biological activities through the inhibition of various enzymes and proteins. For example, DMBI has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species. DMBI has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
DMBI has been shown to possess a wide range of biochemical and physiological effects. It has been found to exhibit potent antioxidant and anti-inflammatory activities. DMBI has also been shown to possess antitumor, antifungal, and antiviral properties. In addition, DMBI has been shown to inhibit the activity of various enzymes and proteins, including xanthine oxidase and topoisomerase II.
実験室実験の利点と制限
DMBI has several advantages for lab experiments. It is a stable compound that can be easily synthesized using a variety of methods. DMBI is also readily available and relatively inexpensive. However, there are also some limitations to using DMBI in lab experiments. For example, DMBI has poor solubility in water, which can make it difficult to work with in aqueous solutions. In addition, DMBI has not been extensively studied in vivo, which limits our understanding of its potential applications in living organisms.
将来の方向性
There are several future directions for DMBI research. One potential direction is to study the potential applications of DMBI in the treatment of various diseases. For example, DMBI has been shown to possess potent antioxidant and anti-inflammatory activities, which may make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Another potential direction is to study the mechanism of action of DMBI in more detail. By understanding how DMBI exerts its biological activities, we may be able to develop more effective treatments for various diseases. Finally, future research could focus on developing new synthesis methods for DMBI that improve its solubility and other properties, making it easier to work with in lab experiments.
合成法
DMBI can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 4-dimethylaminobenzaldehyde with 1,3-dimethyl-2-thiourea in the presence of a catalytic amount of glacial acetic acid. This reaction leads to the formation of DMBI as a yellow crystalline solid. Other methods such as the reaction of 4-dimethylaminobenzaldehyde with thiosemicarbazide have also been reported in the literature.
特性
製品名 |
5-[4-(Dimethylamino)benzylidene]-1,3-dimethyl-2-thioxo-4-imidazolidinone |
|---|---|
分子式 |
C14H17N3OS |
分子量 |
275.37 g/mol |
IUPAC名 |
(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-1,3-dimethyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H17N3OS/c1-15(2)11-7-5-10(6-8-11)9-12-13(18)17(4)14(19)16(12)3/h5-9H,1-4H3/b12-9- |
InChIキー |
YKAJAFKTFBCCQO-XFXZXTDPSA-N |
異性体SMILES |
CN1/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)N(C1=S)C |
SMILES |
CN1C(=CC2=CC=C(C=C2)N(C)C)C(=O)N(C1=S)C |
正規SMILES |
CN1C(=CC2=CC=C(C=C2)N(C)C)C(=O)N(C1=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



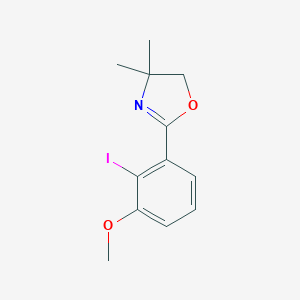
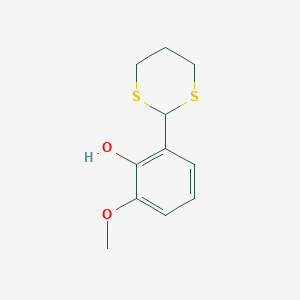



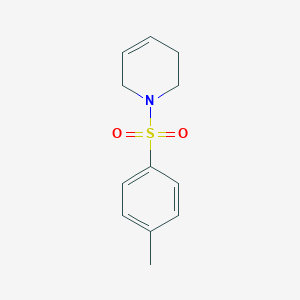

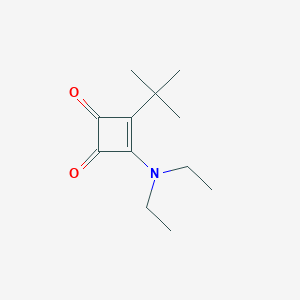

![3-Methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B303383.png)
![4-[2-(2-Hydroxyphenyl)-1,3-dithian-2-yl]-2,3-di(propan-2-yloxy)cyclobut-2-en-1-one](/img/structure/B303384.png)

![3,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B303387.png)
